

# Temuterkib initial discovery and development

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## Compound Focus: Temuterkib

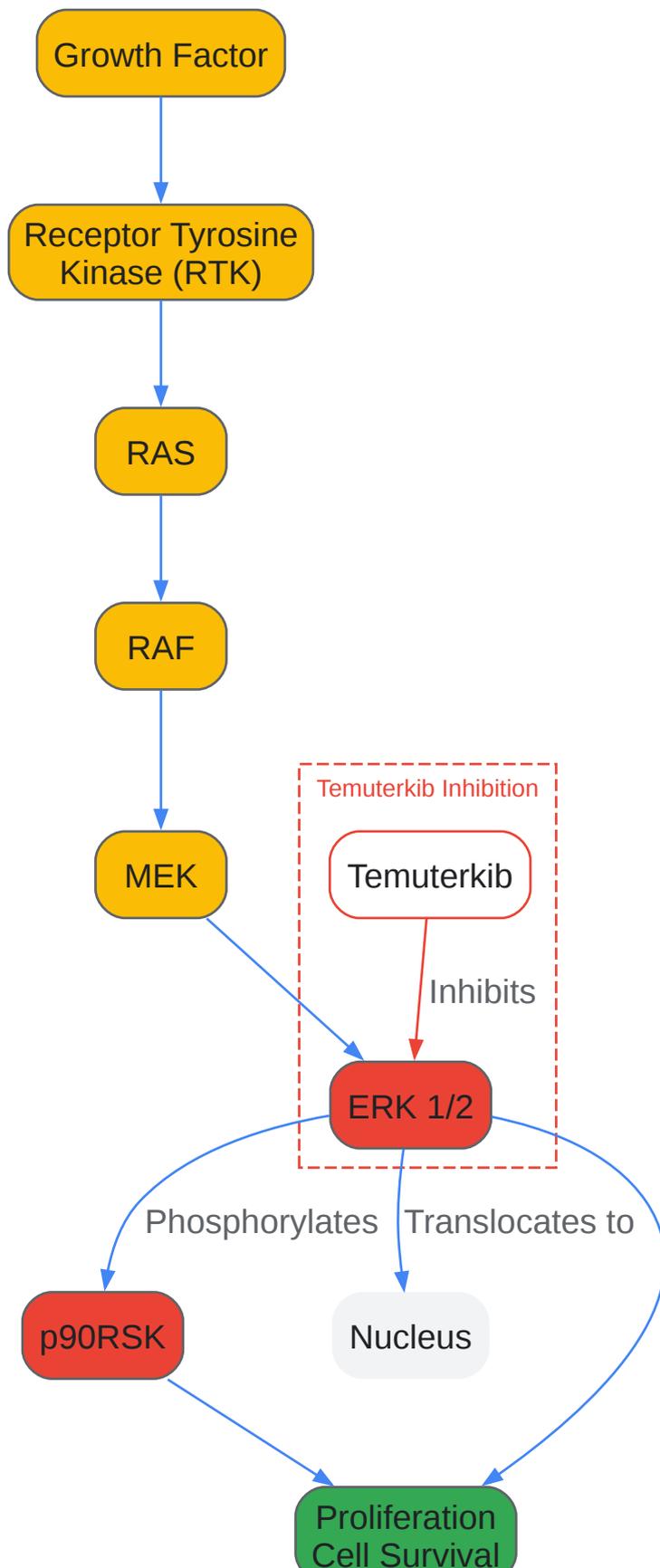
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## Mechanism of Action and Signaling Pathway

**Temuterkib** acts on the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade often dysregulated in cancer. This pathway, typically involved in cell proliferation and survival, is illustrated below.



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**Temuterkib** inhibits ERK1/2, blocking downstream signals for cell proliferation.

As shown in the diagram, **Temuterkib** directly inhibits ERK1/2, preventing the phosphorylation of downstream substrates like p90RSK and blocking the transcription of genes that drive cell proliferation and survival [1] [2]. It is particularly effective in tumor cells with mutations in **BRAF, NRAS, or KRAS** [1].

## Preclinical Profile and Key Data

Extensive preclinical studies validate **Temuterkib**'s potency and therapeutic potential.

## In Vitro and Cellular Activity

The table below summarizes key cellular and in vitro findings.

Assay/Model	Finding/Result
Cellular Target (pRSK1) Inhibition	Potently inhibits cellular phospho-RSK1 in BRAF and RAS mutant cell lines [1].
Cell Proliferation Panel	Tumor cells with MAPK pathway alterations (BRAF, NRAS, KRAS mutations) are generally sensitive to LY3214996 [1].
Central Nervous System (CNS) Penetration	Identified as a brain-active ERK inhibitor in a screen using a novel bioluminescent indicator (KiMBI), a finding not predicted by chemical properties alone [3].

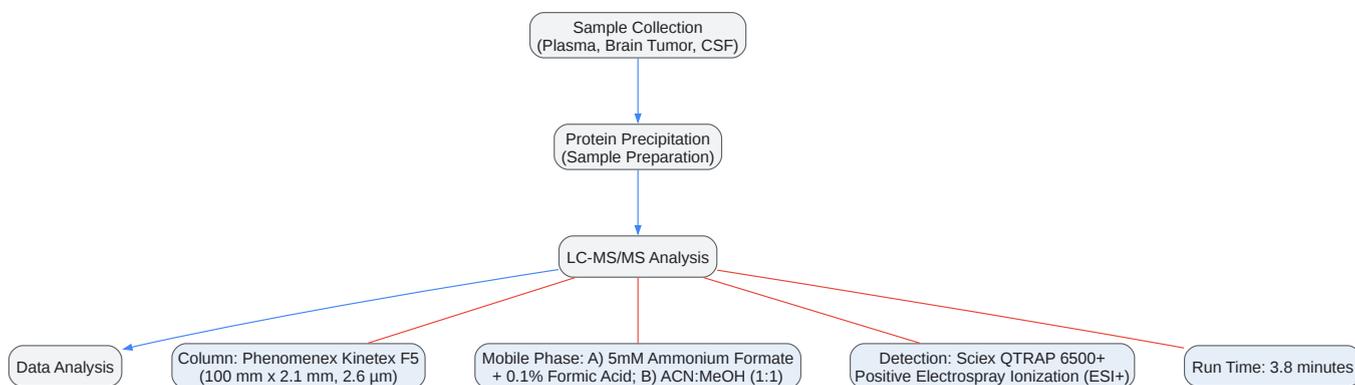
## In Vivo Efficacy and Pharmacokinetics (PK)

In vivo studies demonstrate strong anti-tumor activity and favorable drug properties.

Model/Property	Finding/Result
<b>In Vivo Efficacy (Xenografts)</b>	Significant tumor growth inhibition in BRAF or NRAS mutant melanoma, and BRAF/KRAS mutant colorectal, lung, and pancreatic cancer models [1].
<b>Pharmacokinetics (Preclinical)</b>	Good PK properties; for example, in dog: $AUC_{oral}$ 23800 nM*hr, Clearance 12.1 mL/min/kg, Bioavailability 75.4% [1].
<b>Combination Therapy (CDK4/6i)</b>	Combination with CDK4/6 inhibitor (abemaciclib) is well-tolerated, causing potent tumor growth inhibition or regression in KRAS mutant colorectal and NSCLC models [1].

## Technical Protocols: Bioanalytical Method for Quantification

A validated Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method simultaneously quantifies **Temuterkib** and other analytes in biological samples [4]. The workflow is illustrated below.



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*LC-MS/MS workflow for quantifying **Temuterkib** concentrations in biological samples.*

This method was crucial for a Phase 0/2 clinical trial (NCT04391595) investigating **Temuterkib** and abemaciclib in recurrent Glioblastoma (GBM), enabling measurement of drug penetration into brain tumors [4].

## Clinical Development Overview

**Temuterkib** is under clinical investigation for various solid tumors. The table below summarizes its current status.

Development Phase	Conditions Under Investigation	Key Details / Trial Identifier
Phase II	Pancreatic Cancer, Colorectal Cancer, Non-Small Cell Lung Cancer, KRAS Mutation-Related Tumors [5]	Trial NCT04916236 (Recruiting) [1]
Phase I/II	Colorectal Cancer [5]	Combination therapy, late-stage disease [5]
Phase I	Relapsed Acute Myeloid Leukemia, Solid Tumors [5] [6]	Includes healthy subject studies (NCT04033341, completed) [1]
No Recent Reports	Glioblastoma, Non-Small Cell Lung Cancer (specific combinations) [5]	Development status should be verified for the latest updates [5]

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